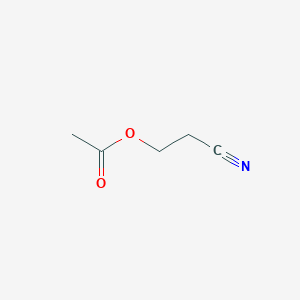![molecular formula C17H15NO2 B8802403 (S)-5-[(Biphenyl-4-yl)carbonyl]pyrrolidin-2-one](/img/structure/B8802403.png)
(S)-5-[(Biphenyl-4-yl)carbonyl]pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-5-([1,1’-Biphenyl]-4-carbonyl)pyrrolidin-2-one is a chiral compound featuring a pyrrolidinone ring attached to a biphenyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (S)-5-([1,1’-Biphenyl]-4-carbonyl)pyrrolidin-2-one typically involves the following steps:
Amination and Cyclization: Functionalized acyclic substrates undergo amination followed by cyclization to form the pyrrolidinone ring.
Oxidation: Pyrrolidine derivatives are oxidized to introduce the carbonyl group.
Ring Expansion: β-lactams or cyclopropylamides are expanded to form the pyrrolidinone structure.
Industrial Production Methods: Industrial production methods often utilize catalytic processes to enhance yield and selectivity. Common catalysts include transition metals such as palladium and nickel, which facilitate the formation of the pyrrolidinone ring through various coupling reactions .
Analyse Chemischer Reaktionen
Types of Reactions: (S)-5-([1,1’-Biphenyl]-4-carbonyl)pyrrolidin-2-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The biphenyl moiety can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.
Major Products: The major products formed from these reactions include various substituted pyrrolidinones and biphenyl derivatives, which can be further utilized in organic synthesis and medicinal chemistry .
Wissenschaftliche Forschungsanwendungen
(S)-5-([1,1’-Biphenyl]-4-carbonyl)pyrrolidin-2-one has a wide range of applications in scientific research:
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is utilized in the production of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of (S)-5-([1,1’-Biphenyl]-4-carbonyl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and influencing various biochemical pathways. This interaction can lead to therapeutic effects, such as inhibition of disease-related enzymes or modulation of receptor activity .
Vergleich Mit ähnlichen Verbindungen
1,5-Substituted Pyrrolidin-2-ones: These compounds share the pyrrolidinone core but differ in the substituents attached to the ring.
3-Iodopyrroles: These compounds feature a pyrrole ring with an iodine substituent, offering different reactivity and applications.
Uniqueness: (S)-5-([1,1’-Biphenyl]-4-carbonyl)pyrrolidin-2-one is unique due to its chiral nature and the presence of the biphenyl moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Eigenschaften
Molekularformel |
C17H15NO2 |
|---|---|
Molekulargewicht |
265.31 g/mol |
IUPAC-Name |
(5S)-5-(4-phenylbenzoyl)pyrrolidin-2-one |
InChI |
InChI=1S/C17H15NO2/c19-16-11-10-15(18-16)17(20)14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-9,15H,10-11H2,(H,18,19)/t15-/m0/s1 |
InChI-Schlüssel |
YFXRBWUXDNJWKM-HNNXBMFYSA-N |
Isomerische SMILES |
C1CC(=O)N[C@@H]1C(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Kanonische SMILES |
C1CC(=O)NC1C(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![7-Chloro-2-cyclobutyl-3H-imidazo[4,5-B]pyridine](/img/structure/B8802363.png)



![Thieno[3,2-d]pyrimidin-7-ylmethanol](/img/structure/B8802382.png)
![5-Fluoro-2,2-dimethylbenzo[d][1,3]dioxole](/img/structure/B8802400.png)

